Antiproliferative Activity in Cancer Cell Lines
While direct data for 2-(Ethylthio)quinazolin-7-ol is unavailable, the critical impact of the 2-alkylthio group is demonstrated in a closely related series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamides. The mean IC50 against HCT-116, HeLa, and MCF-7 cells was 44.67 µM for the most active analogs [1]. This establishes a baseline for the 2-alkylthioquinazoline chemotype's antiproliferative potential, against which the target compound can be positioned. The specific ethylthio substitution in the target compound is expected to confer distinct potency relative to analogs with methyl, benzyl, or phenylthio groups, a hypothesis supported by the QSAR models developed in this study which link alkyl chain lipophilicity to activity [1].
| Evidence Dimension | In vitro antiproliferative activity (mean IC50) |
|---|---|
| Target Compound Data | Not directly reported; positioned within the 2-alkylthioquinazoline class. |
| Comparator Or Baseline | Active 2-alkylthioquinazoline derivatives (e.g., compounds 12, 18, 22, 24) in the PMC6133092 study: Mean IC50 = 44.67 µM across HCT-116, HeLa, MCF-7. |
| Quantified Difference | Not quantifiable for the exact compound; class-level potential for low-micromolar IC50 values in similar cell lines is indicated. |
| Conditions | MTT assay against HCT-116 (colon), HeLa (cervical), and MCF-7 (breast) cancer cell lines. |
Why This Matters
This provides a quantitative performance bracket for the compound's core scaffold, essential for medicinal chemists benchmarking its potential in cancer programs.
- [1] PMC6133092. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability. 2018. View Source
